5'-Thymidylic acid

Descripción

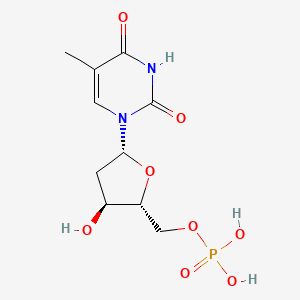

Structure

3D Structure

Propiedades

IUPAC Name |

[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOZYWVXFNDGLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N2O8P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861902 | |

| Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365-07-1 | |

| Record name | thymidylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthetic and Salvage Metabolic Pathways of 5 Thymidylic Acid

De Novo Biosynthesis of 5'-Thymidylic Acid

The de novo synthesis of this compound is the primary pathway for producing this essential nucleotide. This process involves a series of enzymatic reactions that ultimately convert deoxyuridine monophosphate (dUMP) into dTMP. wikipedia.orgontosight.ai This pathway is particularly active in rapidly dividing cells. patsnap.com

Enzymatic Conversion of Deoxyuridine Monophosphate to this compound: The Role of Thymidylate Synthase (TYMS)

The final and committed step in the de novo synthesis of dTMP is catalyzed by the enzyme thymidylate synthase (TYMS). wikipedia.orgdroracle.ai This enzyme facilitates the reductive methylation of deoxyuridine monophosphate (dUMP). tocris.commdpi.com In this reaction, a methyl group is transferred from a cofactor to dUMP, resulting in the formation of dTMP. droracle.aiproteopedia.org

The reaction mechanism involves the formation of a covalent bond between a cysteine residue in the active site of TYMS and the dUMP substrate. wikipedia.org N5,N10-methylenetetrahydrofolate serves as the methyl group donor, which is oxidized to dihydrofolate during the transfer. wikipedia.orgdroracle.ai This process is unique in folate metabolism as it is the only reaction where 5,10-methylenetetrahydrofolate is oxidized during the one-carbon transfer. wikipedia.org The inhibition of TYMS leads to a deficiency in dTMP, which can cause DNA damage and cell death, a principle exploited by some chemotherapeutic agents. wikipedia.orgpatsnap.com

| Enzyme | Substrate(s) | Product(s) | Key Function |

|---|---|---|---|

| Thymidylate Synthase (TYMS) | dUMP, 5,10-methylenetetrahydrofolate | dTMP, Dihydrofolate | Catalyzes the final step of de novo dTMP synthesis. wikipedia.orgdroracle.ai |

Intermediary Precursors and Associated Folate-Dependent Enzyme Systems

The de novo synthesis of dTMP is intricately linked to folate metabolism. pnas.org The one-carbon unit required for the methylation of dUMP is provided by the folate coenzyme N5,N10-methylenetetrahydrofolate. pnas.orgontosight.ai This essential cofactor is generated and regenerated through a series of reactions involving several folate-dependent enzymes.

Key enzymes in this associated system include:

Serine Hydroxymethyltransferase (SHMT): This enzyme catalyzes the conversion of serine and tetrahydrofolate (THF) into glycine (B1666218) and 5,10-methylenetetrahydrofolate, the direct one-carbon donor for dTMP synthesis. pnas.org Both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms exist and play roles in providing one-carbon units. nih.govresearchgate.net

Dihydrofolate Reductase (DHFR): After the TYMS-catalyzed reaction, the folate cofactor is released as dihydrofolate (DHF). pnas.org DHFR is crucial for reducing DHF back to THF in an NADPH-dependent manner, allowing it to be used for subsequent rounds of dTMP synthesis. pnas.org

Disruptions in this folate cycle can lead to an imbalance in nucleotide pools, specifically an increase in the dUTP:dTTP ratio, which can result in the misincorporation of uracil (B121893) into DNA. researchgate.net The coordinated action of these enzymes, sometimes forming a multi-enzyme complex, is essential for maintaining genomic stability. researchgate.netgrantome.com

| Enzyme | Reaction Catalyzed | Role in dTMP Synthesis |

|---|---|---|

| Serine Hydroxymethyltransferase (SHMT) | Serine + THF → Glycine + 5,10-methylenetetrahydrofolate | Generates the one-carbon donor for the TYMS reaction. pnas.org |

| Dihydrofolate Reductase (DHFR) | DHF + NADPH → THF + NADP+ | Regenerates THF to sustain the folate cycle. pnas.org |

Salvage Pathway Mechanisms for this compound Synthesis

In addition to de novo synthesis, cells can produce dTMP through a salvage pathway. wikipedia.orgnih.gov This pathway utilizes pre-existing thymidine (B127349), which can be derived from the breakdown of DNA. wikipedia.org This recycling mechanism is particularly important in tissues that have a limited capacity for de novo synthesis. wikipedia.org

Phosphorylation of Thymidine by Thymidine Kinase

The key enzyme in the salvage pathway for dTMP synthesis is thymidine kinase (TK). patsnap.comnovusbio.com This enzyme catalyzes the phosphorylation of thymidine to thymidine monophosphate (dTMP). patsnap.compatsnap.com There are two main isoenzymes of thymidine kinase in mammalian cells: TK1, which is found in the cytosol and its activity is cell-cycle regulated, peaking during the S-phase, and TK2, which is located in the mitochondria. pnas.orgnovusbio.com

The reaction catalyzed by thymidine kinase is the first step in the salvage pathway. nih.gov Subsequent phosphorylations by thymidylate kinase and nucleoside diphosphate (B83284) kinase convert dTMP into thymidine diphosphate (TDP) and thymidine triphosphate (TTP), respectively, which can then be incorporated into DNA. wikipedia.orgwikipedia.org The activity of thymidine kinase is crucial for the activation of certain antiviral and anticancer nucleoside analogs. novusbio.com

Contribution of Deoxycytidine Monophosphate Deaminase Pathway to Thymidylate Pool

In some organisms and under certain conditions, such as when the primary dCTP deaminase pathway is impaired, this deoxycytidine pathway becomes more significant for thymidylate synthesis. nih.govresearchgate.net The product of deoxycytidine kinase (dCK), dCMP, can be shunted into this pathway to be converted to dTMP via dCMP deaminase and thymidylate synthase. pnas.org The activity of dCMP deaminase is allosterically regulated, being activated by dCTP and inhibited by dTTP, which helps to maintain a balanced supply of pyrimidine (B1678525) nucleotides for DNA synthesis. oup.com

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated to ensure a balanced supply of deoxynucleotides for DNA replication and to prevent the deleterious effects of nucleotide pool imbalances. patsnap.comresearchgate.net This regulation occurs at multiple levels, involving both the de novo and salvage pathways.

A key regulatory point in the de novo pathway is the allosteric control of enzymes. For instance, thymidylate synthase activity is subject to feedback inhibition by its own product, dTMP. ontosight.ai Furthermore, the enzymes of the folate cycle are also regulated. asm.org

The expression of enzymes involved in dTMP synthesis is often linked to the cell cycle. For example, the activity of cytosolic thymidine kinase 1 (TK1) is significantly higher in proliferating cells and peaks during the S-phase of the cell cycle, while it is very low in quiescent cells. novusbio.com This ensures that dTMP production via the salvage pathway is coordinated with the demands of DNA synthesis.

The regulation of dCMP deaminase provides another layer of control, with its activity being allosterically activated by dCTP and inhibited by dTTP. oup.com This intricate network of regulatory mechanisms ensures that the production of this compound is finely tuned to the cell's metabolic state and proliferative status. novusbio.comoup.com

Allosteric and Feedback Regulation of Key Enzymes

Allosteric regulation provides a rapid mechanism to modulate enzyme activity in response to changes in the cellular metabolic state. This is often achieved through feedback inhibition, where the end product of a metabolic pathway binds to an allosteric site on an enzyme earlier in the pathway, thereby inhibiting its activity.

Thymidylate Synthase (TS):

While not as classically defined as other allosterically regulated enzymes, evidence suggests that thymidylate synthase activity is subject to feedback inhibition by its product, deoxythymidine monophosphate (dTMP). fiveable.me Furthermore, structural and biophysical studies on human thymidylate synthase (hTS) have identified a potential allosteric site located at the dimer interface of the enzyme. nih.govrcsb.orgresearchgate.net This site is believed to be involved in controlling the conformational transition between the active and inactive states of the enzyme. nih.govrcsb.org Although a natural metabolic effector that binds to this site has not yet been definitively identified from metabolic library screenings, its existence points towards a plausible mechanism for allosteric regulation. nih.govntu.edu.sg This proposed regulatory mechanism may involve the allosteric control of the interaction between hTS and its own mRNA, linking enzyme activity to cellular dTMP demands. nih.govrcsb.orgntu.edu.sg

Researchers have also explored artificial allosteric inhibitors. One such compound, 1,3-propanediphosphonic acid (PDPA), has been shown to be a mixed (noncompetitive) inhibitor of hTS with respect to dUMP. acs.org It is proposed that PDPA stabilizes an inactive conformation of a critical loop (loop 181-197) in the enzyme. acs.org

Thymidine Kinase (TK):

Thymidine kinase is a well-established allosteric enzyme. nih.gov It is subject to feedback inhibition by the end product of the thymidine salvage pathway, deoxythymidine triphosphate (dTTP). nih.gov Conversely, the enzyme is allosterically activated by various deoxynucleoside diphosphates (dNDPs) and deoxynucleoside triphosphates (dNTPs). nih.gov This intricate regulation allows the cell to maintain a balanced supply of deoxynucleotides required for DNA synthesis.

Table 1: Allosteric Regulation of Key Enzymes in this compound Metabolism

| Enzyme | Allosteric Effector(s) | Type of Regulation | Research Finding |

|---|---|---|---|

| Thymidylate Synthase (hTS) | dTMP | Feedback Inhibition | The product of the reaction, dTMP, can inhibit the enzyme's activity. fiveable.me |

| Potential unidentified natural effector(s) | Allosteric Regulation | A ligand-binding site at the dimer interface suggests a potential allosteric regulatory mechanism controlling the switch between active and inactive conformations. nih.govrcsb.orgresearchgate.net | |

| 1,3-propanediphosphonic acid (PDPA) | Allosteric Inhibition (Artificial) | PDPA acts as a mixed inhibitor versus dUMP by stabilizing an inactive enzyme conformation. acs.org | |

| Thymidine Kinase (TK) | dTTP | Feedback Inhibition | The end product of the pathway, dTTP, allosterically inhibits the enzyme. nih.gov |

| dNDPs and dNTPs | Allosteric Activation | Various deoxynucleoside di- and triphosphates activate the enzyme, ensuring a balanced nucleotide pool. nih.gov |

Transcriptional and Post-Translational Control Mechanisms

In addition to the immediate effects of allosteric regulation, the synthesis of this compound is also controlled at the levels of gene transcription and post-translational modifications, allowing for longer-term adaptation to cellular needs.

Thymidylate Synthase (TS):

The expression of the gene encoding thymidylate synthase is tightly linked to the cell cycle. The rate of TS gene transcription increases significantly as cells enter the S phase, the period of active DNA synthesis. aacrjournals.org This ensures that the enzyme is abundant when the demand for dTMP is highest.

A crucial post-translational control mechanism for TS is autoregulation of its own translation. The thymidylate synthase protein can bind to its own messenger RNA (mRNA), specifically in the vicinity of the start codon, which blocks the translation process. fiveable.me This translational repression can be relieved by the presence of the enzyme's substrates, such as dUMP. fiveable.me This elegant feedback loop allows the cell to fine-tune the amount of TS protein produced. For instance, exposure of cells to inhibitors like 5-fluorouracil (B62378) can lead to an upregulation of TS, likely due to the disruption of this negative feedback mechanism. mdpi.com

Furthermore, post-translational modifications, such as phosphorylation, have been implicated in the regulation of TS. Phosphorylation of TS by protein kinase CK2 may be important for the enzyme's stability, cellular distribution, and its ability to form complexes with other enzymes involved in nucleotide metabolism. libretexts.org

Thymidine Kinase (TK):

Similar to thymidylate synthase, the expression of cytosolic thymidine kinase is highly regulated in a cell-cycle-dependent manner, with enzyme activity peaking during the S phase and being very low in quiescent cells. rcsb.orgresearchgate.net This regulation is achieved through both transcriptional and post-transcriptional control mechanisms. elifesciences.org

At the transcriptional level, studies have shown that hormones like estrogen can modulate the expression of the TK gene in certain cell types, such as human breast cancer cells. acs.org Estradiol has been observed to increase the level of TK mRNA, leading to a corresponding increase in enzyme activity. acs.org

Post-transcriptional control also plays a significant role in regulating TK levels. Even when TK mRNA is present, the efficiency of its translation can be modulated. For example, in non-replicating muscle cells, the synthesis of TK protein is repressed by a translational mechanism despite the presence of TK mRNA.

Table 2: Transcriptional and Post-Translational Control of Key Enzymes

| Enzyme | Level of Control | Mechanism | Research Finding |

|---|---|---|---|

| Thymidylate Synthase (TS) | Transcriptional | Cell-cycle regulation | Transcription of the TS gene increases during the S phase of the cell cycle. aacrjournals.org |

| Post-Translational | Autoregulation of translation | The TS protein binds to its own mRNA to inhibit translation, a process relieved by substrates. fiveable.me | |

| Post-Translational | Phosphorylation | Phosphorylation by protein kinase CK2 can affect the enzyme's stability and interactions. libretexts.org | |

| Thymidine Kinase (TK) | Transcriptional | Cell-cycle regulation | TK gene expression is induced during the S phase. rcsb.orgresearchgate.net |

| Transcriptional | Hormonal regulation | Estrogen can increase the transcription of the TK gene in specific cancer cells. acs.org | |

| Post-Transcriptional | Translational control | The efficiency of TK mRNA translation is regulated, for instance, being repressed in non-replicating muscle cells. |

Enzymatic Transformations and Kinetic Analysis of 5 Thymidylic Acid

Phosphorylation Dynamics of 5'-Thymidylic Acid

The conversion of this compound into its di- and triphosphate forms is a sequential process crucial for providing the necessary building blocks for DNA synthesis. patsnap.com This phosphorylation cascade is mediated by specific kinases that ensure the efficient production of dTTP.

The first and rate-limiting step in the phosphorylation of dTMP is catalyzed by the enzyme thymidylate kinase (TMPK), also known as dTMP kinase. nih.govnih.govresearchgate.net This ubiquitous enzyme facilitates the transfer of a phosphate (B84403) group from adenosine triphosphate (ATP) to dTMP, resulting in the formation of thymidine (B127349) 5'-diphosphate (dTDP) and adenosine diphosphate (B83284) (ADP). ebi.ac.ukproteopedia.orgwikipedia.orgcreative-enzymes.com The reaction requires the presence of magnesium ions (Mg²⁺) as a cofactor. nih.govresearchgate.netcreative-enzymes.commedchemexpress.com

The reaction is as follows: ATP + this compound (dTMP) ⇌ ADP + Thymidine 5'-diphosphate (dTDP) wikipedia.orgcreative-enzymes.comcreative-enzymes.com

TMPK plays a pivotal role at the junction of the de novo and salvage pathways for pyrimidine (B1678525) synthesis, channeling dTMP towards incorporation into DNA. creative-enzymes.com Its activity is closely linked to cell cycle progression and proliferation, with elevated levels observed during the S-phase of the cell cycle. wikipedia.org

| Enzyme | Substrates | Products | Cofactor | Function |

|---|---|---|---|---|

| Thymidylate Kinase (TMPK) | This compound (dTMP), ATP | Thymidine Diphosphate (dTDP), ADP | Mg²⁺ | Catalyzes the first phosphorylation step of dTMP. nih.govproteopedia.orgcreative-enzymes.com |

Following the formation of dTDP, the final phosphorylation step to produce thymidine 5'-triphosphate (dTTP) is catalyzed by nucleoside-diphosphate kinase (NDPK). nih.govresearchgate.net NDPK is not specific to thymidine nucleotides; it is a housekeeping enzyme responsible for maintaining the intracellular balance of all nucleoside triphosphates (NTPs). wikipedia.org It catalyzes the reversible transfer of the terminal phosphate group from any available NTP, typically ATP, to a nucleoside diphosphate (NDP), such as dTDP. wikipedia.orgproteopedia.org

The general reaction is: YTP + XDP ⇌ YDP + XTP wikipedia.org

Specifically for dTTP formation: ATP + Thymidine 5'-diphosphate (dTDP) ⇌ ADP + Thymidine 5'-triphosphate (dTTP) nih.govresearchgate.net

NDPKs utilize a ping-pong mechanism for this transphosphorylation. wikipedia.org The process involves a two-step reaction where the enzyme is first phosphorylated by the donor NTP (e.g., ATP), forming a high-energy phosphohistidine intermediate. In the second step, this phosphate group is transferred to the acceptor NDP (e.g., dTDP) to form the final NTP product (dTTP). wikipedia.org

Dephosphorylation and Catabolic Pathways of this compound

When not utilized for DNA synthesis, this compound can be dephosphorylated and enter catabolic pathways. This process is essential for recycling nucleosides and maintaining nucleotide pool homeostasis.

The removal of the phosphate group from this compound is a hydrolysis reaction catalyzed by a family of enzymes known as phosphatases or nucleotidases. neb.comneb.com These enzymes, such as alkaline phosphatases, catalyze the removal of 5'-phosphates from nucleic acids and nucleotides, yielding a nucleoside and an inorganic phosphate. promega.comnih.gov This dephosphorylation prevents the molecule from proceeding down the phosphorylation pathway and is a critical step in redirecting it towards degradation or salvage. neb.comneb-online.de

The reaction is as follows: this compound (dTMP) + H₂O → Thymidine + Phosphate

Once dephosphorylated to thymidine, the molecule can be further catabolized. The key enzyme in this pathway is thymidine phosphorylase (TP). nih.gov This enzyme reversibly cleaves the glycosidic bond of thymidine, using inorganic phosphate, to produce thymine (B56734) and 2-deoxy-D-ribose 1-phosphate. researchgate.net

The reaction is: Thymidine + Phosphate ⇌ Thymine + 2-deoxy-D-ribose 1-phosphate

Research has shown that the product, 2-deoxy-D-ribose 1-phosphate, can be further metabolized to 2-deoxy-D-ribose, which can then enter the glycolytic pathway. nih.gov This indicates that thymidine catabolism can serve as a carbon source for cellular energy production under certain conditions, such as nutrient deprivation. nih.gov The ultimate downstream products can include metabolites like glucose 6-phosphate and lactate. nih.gov

Enzyme Kinetics and Mechanistic Studies Involving this compound

The enzymes that transform this compound have been the subject of extensive kinetic and mechanistic studies. Thymidylate kinase (TMPK) follows a sequential reaction mechanism, where both substrates, dTMP and ATP, must bind to the enzyme to form a ternary complex before the catalytic reaction occurs.

Kinetic parameters for TMPK have been determined in various organisms. These studies are crucial for understanding the enzyme's efficiency and its role in nucleotide metabolism. For instance, the Michaelis constant (Kₘ) provides insight into the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for its substrate.

| Enzyme | Substrate | Organism | Kₘ (µM) | Vₘₐₓ | Mechanism |

|---|---|---|---|---|---|

| Thymidylate Kinase (TMPK) | dTMP | Various | Variable | Variable | Sequential Ordered |

| Nucleoside Diphosphate Kinase (NDPK) | dTDP | Various | Variable | Variable | Ping-Pong wikipedia.org |

| Thymidine Phosphorylase (TP) | Thymidine | Various | Variable | Variable | Proceeds through an α-oxacarbenium-like transition state researchgate.net |

Note: Specific kinetic values vary significantly depending on the organism, isoenzyme, and experimental conditions.

In contrast to TMPK, Nucleoside Diphosphate Kinase (NDPK) operates via a Ping-Pong mechanism, as previously mentioned. wikipedia.org This mechanism involves the formation of a covalent enzyme intermediate, which distinguishes it from the sequential mechanism of TMPK. Mechanistic studies of thymidine phosphorylase suggest that its catalytic action proceeds through an α-oxacarbenium-like transition state. researchgate.net

Substrate Specificity and Affinity Analyses

The enzymatic landscape for this compound involves two primary enzymes: Thymidylate Synthase (TS), which is responsible for its de novo synthesis, and Thymidylate Kinase (TMPK), which phosphorylates it for incorporation into DNA.

Thymidylate Synthase (TS): This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). wikipedia.org This reaction is the sole de novo source of dTMP in humans and involves the transfer of a methyl group from the cofactor 5,10-methylenetetrahydrofolate. proteopedia.org The mechanism is an ordered process where dUMP binds to the enzyme first, creating a binding surface for the folate cofactor. researchgate.net The specificity of TS is crucial; it must distinguish dUMP from other nucleotides to ensure the fidelity of DNA precursor synthesis. The active site contains a conserved cysteine residue that covalently binds the dUMP intermediate during the catalytic cycle. wikipedia.orgproteopedia.org

Thymidylate Kinase (TMPK): This enzyme specifically catalyzes the phosphorylation of dTMP to deoxythymidine diphosphate (dTDP), using ATP as the phosphate donor. nih.govwikipedia.org The high specificity and affinity for dTMP are dictated by the precise architecture of the enzyme's active site. Structural analyses of human TMPK have identified several key elements essential for substrate binding and catalytic activity. tandfonline.comslu.se These include:

A specific dTMP-binding site .

An ATP-binding P-loop .

A flexible Lid region that closes over the active site during catalysis.

Specific amino acid residues within the active site form critical interactions with the dTMP molecule. In human TMPK, hydrophobic interactions with residues such as F72, F105, and Y151, along with hydrogen bonds from residues like R76 and R97 to the thymine ring and phosphate group, respectively, ensure a high affinity for its specific substrate. slu.se

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | EC Number | Substrate(s) | Product(s) | Function |

| Thymidylate Synthase (TS) | 2.1.1.45 | dUMP, 5,10-methylenetetrahydrofolate | dTMP, Dihydrofolate | De novo synthesis of dTMP wikipedia.orgproteopedia.org |

| Thymidylate Kinase (TMPK) | 2.7.4.9 | dTMP, ATP | dTDP, ADP | Phosphorylation of dTMP wikipedia.org |

Transition State Analogs and Enzymatic Inhibition Studies

Enzymes function by stabilizing the high-energy transition state of a reaction, thereby lowering the activation energy. youtube.com Transition state analogs are stable molecules designed to mimic this transient, high-energy intermediate. wikipedia.org Because they bind to the enzyme's active site with much higher affinity than the substrate or product, they act as potent inhibitors. youtube.comwikipedia.org This principle is widely used in drug design, particularly for enzymes involved in nucleotide metabolism.

Inhibition of Thymidylate Synthase (TS): As a crucial enzyme for DNA replication, TS is a well-established target for chemotherapeutic drugs. wikipedia.orgresearchgate.net Many TS inhibitors are structural analogs of its substrates. medchemexpress.com

5-Fluorouracil (B62378) (5-FU): This compound is a classic example. In the cell, 5-FU is converted into fluorodeoxyuridine monophosphate (FdUMP). FdUMP mimics the substrate dUMP and forms a stable, covalent ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate. proteopedia.orgresearchgate.net This complex effectively locks the enzyme in an inactive state, halting dTMP production and, consequently, DNA synthesis. proteopedia.org

Inhibition of Thymidylate Kinase (TMPK): The inhibition of TMPK is another critical strategy for disrupting DNA synthesis, making it an attractive target for developing anti-tuberculosis and other antimicrobial agents. nih.gov

Kinetic Inhibition Analysis: Studies on enzyme inhibitors aim to determine their mechanism of action and potency. For instance, kinetic analysis of thymidine phosphorylase, another enzyme in pyrimidine metabolism, has been used to characterize inhibitors. nih.gov By measuring reaction rates at different substrate and inhibitor concentrations, researchers can determine the type of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Kᵢ), which quantifies the inhibitor's potency. nih.gov For example, kinetic studies showed that the natural compound Masoprocol inhibits thymidine phosphorylase in a competitive manner with a Kᵢ value of 25.6 ± 0.008 μM. nih.gov

Table 2: Examples of Enzyme Inhibitors Targeting dTMP Metabolic Pathway

| Inhibitor (Active Form) | Target Enzyme | Mechanism of Action | Type of Compound |

| FdUMP | Thymidylate Synthase | Forms a stable covalent complex with the enzyme and cofactor proteopedia.orgresearchgate.net | Substrate Analog |

| Trifluridine | Thymidylate Synthase | Inhibition of TS is a primary mechanism of its antitumor activity medchemexpress.com | Nucleoside Analog |

| 7-Deazaxanthine | Thymidine Phosphorylase | Acts as an inhibitor with an IC₅₀ value of 40 μM medchemexpress.comnih.gov | Nucleobase Analog |

Advanced Methodologies for the Investigation of 5 Thymidylic Acid Dynamics

Isotopic Labeling Strategies for Tracking 5'-Thymidylic Acid Metabolism

Isotopic labeling is a powerful technique that involves the introduction of isotopes into molecules to trace their journey through metabolic pathways. wikipedia.org This approach provides invaluable insights into the synthesis, salvage, and turnover of nucleotides like this compound. silantes.com

Stable isotope labeling, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, is a cornerstone of modern metabolomics and metabolic flux analysis. mdpi.comnih.gov In this approach, non-radioactive isotopes, such as ¹³C and ¹⁵N, are incorporated into precursor molecules. mdpi.comiris-biotech.de By feeding cells or organisms with substrates labeled with these stable isotopes (e.g., [U-¹³C₆]glucose or [U-¹³C₅]glutamine), researchers can track the incorporation of these labeled atoms into downstream metabolites, including this compound. mdpi.com This allows for the detailed mapping of metabolic pathways and the quantification of metabolic fluxes, revealing the relative activities of different biosynthetic routes. mdpi.comcreative-proteomics.com

Stable isotope-resolved metabolomics (SIRM) is a particularly powerful application that enables the unambiguous tracking of individual atoms through intricate metabolic networks. nih.gov This high-information-throughput analysis is crucial for understanding how metabolic pathways are reprogrammed in various physiological and pathological states, such as cancer. mdpi.com For instance, by tracing the fate of labeled glucose, researchers can determine the contribution of the pentose (B10789219) phosphate (B84403) pathway to the ribose moiety of dTMP. mdpi.com

The use of stable isotopes provides a safer alternative to radioisotopes and offers a detailed view of metabolic dynamics. iris-biotech.de The selection of the specific isotope-labeled tracer is critical and depends on the metabolic pathway under investigation. nih.gov

Table 1: Commonly Used Stable Isotopes in Metabolomics

| Isotope | Natural Abundance (%) | Application in this compound Research |

| ¹³C | 1.10 | Tracing the carbon backbone from glucose or other carbon sources into the deoxyribose and thymine (B56734) base of dTMP. mdpi.com |

| ¹⁵N | 0.366 | Tracking the nitrogen atoms from precursors like glutamine into the thymine base. mdpi.com |

| ²H (Deuterium) | 0.015 | Monitoring specific enzymatic reactions involving hydrogen transfer. mdpi.com |

Radioisotopic labeling remains a highly sensitive method for elucidating enzymatic activities and delineating metabolic pathways. wikipedia.orgthermoscientific.com Tracers such as ³H and ¹⁴C are incorporated into substrates to monitor their conversion into products. wikipedia.org

A classic example is the thymidylate synthase (TS) assay, which measures the conversion of deoxyuridine monophosphate (dUMP) to this compound (dTMP). nih.govsnmjournals.org This assay often utilizes [5-³H]dUMP as a substrate. The enzymatic reaction involves the release of the tritium (B154650) atom from the C5 position of the uracil (B121893) ring into the aqueous environment, and the amount of released ³H₂O is proportional to the enzyme's activity. snmjournals.org Similarly, [6-³H]deoxycytidine has been used to label dTMP in DNA, providing a measure of DNA synthesis. nih.gov

Radioactive labeling is also employed in thymidine (B127349) kinase (TK) assays, where the incorporation of radiolabeled thymidine (e.g., [³H]-thymidine) into dTMP is quantified to determine enzyme activity. nih.gov These assays are crucial for understanding the pyrimidine (B1678525) salvage pathway. nih.gov While highly sensitive, the use of radioisotopes requires specialized handling and disposal procedures. thermoscientific.com

Chromatographic and Spectrometric Approaches for Quantitation and Identification in Complex Biological Matrices

The accurate quantification and identification of this compound and related nucleotides in complex biological samples like cell extracts or tissues present significant analytical challenges due to their high polarity and the presence of numerous interfering substances. thermoscientific.com A combination of chromatographic separation and spectrometric detection is typically employed to overcome these challenges. oup.com

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has become a powerful tool for the analysis of nucleotides. nih.govpnas.org Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer exceptional sensitivity and selectivity for the direct quantitative analysis of nucleotides. thermoscientific.commdpi.com

Ion-pair reversed-phase liquid chromatography is a common method used to separate highly polar nucleotides. nih.gov This technique is often hyphenated with negative ion tandem electrospray mass spectrometry for quantitative profiling of over twenty nucleotides and related phosphorylated species. nih.gov Another approach is hydrophilic interaction liquid chromatography (HILIC), which is also compatible with MS detection. mdpi.com

High-resolution instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers, provide the necessary resolving power to accurately determine the mass of nucleotides and their isotopologues, which is essential for stable isotope tracing studies. nih.govnih.gov These advanced MS techniques allow for the differentiation of various nucleotides and their isomers, as well as the identification of unknown metabolites. oup.com Furthermore, MS can be used to analyze intact oligonucleotides to verify their sequence and identify modifications. umich.edu

Table 2: Mass Spectrometry Techniques for this compound Analysis

| Technique | Principle | Application |

| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and fragment ions. | Quantitative profiling of dTMP and other nucleotides in complex biological samples. thermoscientific.comnih.gov |

| HRMS (Orbitrap, FTICR) | Provides very high mass accuracy and resolution. | Accurate mass determination for metabolite identification and stable isotope tracing. nih.govnih.govpnas.org |

| MALDI-TOF MS | Matrix-assisted laser desorption/ionization coupled with a time-of-flight analyzer. | Analysis of oligonucleotides and protein identification in related studies. mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules in solution and for studying their interactions with other molecules. mdpi.com Both ¹H and ¹³C NMR have been used to characterize this compound. hmdb.cachemicalbook.comtandfonline.com

NMR can provide detailed information about the conformation of the deoxyribose sugar and the orientation of the thymine base. It is also instrumental in stable isotope-resolved metabolomics, where it can be used to track the flow of ¹³C atoms through metabolic pathways. nih.gov While less sensitive than mass spectrometry, NMR provides unique structural and quantitative information without the need for chemical derivatization. mdpi.comnih.gov

In Vitro Enzymatic Assay Systems for Characterizing this compound Transformations

In vitro enzymatic assays are fundamental for characterizing the enzymes involved in this compound metabolism. These assays allow for the detailed study of enzyme kinetics, substrate specificity, and inhibition.

Key enzymes in dTMP metabolism that are frequently studied using in vitro assays include:

Thymidylate Synthase (TS): As mentioned earlier, TS activity is often measured by monitoring the release of tritium from [5-³H]dUMP. snmjournals.org More recently, a liquid chromatography-mass spectrometry-based method has been developed for directly measuring the product, dTMP, providing a more specific and detailed analysis. nih.gov

Thymidine Kinase (TK): The activity of thymidine kinase, particularly the cell-cycle-regulated TK1, is a marker of cell proliferation. nih.gov Assays typically measure the phosphorylation of thymidine to dTMP using radiolabeled substrates. nih.goveurekaselect.com Non-radioactive ELISA-based methods that measure the total TK1 protein are also available. diapharma.com

Thymidylate Kinase (TMPK): This enzyme catalyzes the phosphorylation of dTMP to deoxythymidine diphosphate (B83284) (dTDP). Its activity can be measured using a coupled enzyme assay, where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically. biorxiv.org

These in vitro systems are essential for understanding the fundamental biochemical properties of the enzymes that govern the availability of this compound for DNA synthesis and for screening potential therapeutic agents that target these enzymes. nih.govdiva-portal.org

Spectrophotometric and Fluorometric Detection Methods

Direct detection methods based on the inherent spectroscopic properties of molecules or on the use of specific labels offer high sensitivity and specificity for quantifying this compound and related compounds.

Spectrophotometric Detection

Spectrophotometry is a fundamental technique for detecting and quantifying molecules that absorb light. This compound, like other nucleotides, absorbs ultraviolet (UV) light due to its pyrimidine base (thymine). caymanchem.comosti.gov The maximum absorbance of this compound occurs at a wavelength of approximately 268 nm. caymanchem.com This property allows for its direct quantification in solution using a UV-Vis spectrophotometer, following the Beer-Lambert law, which relates absorbance to concentration.

This method is central to assays for enzymes like thymidylate synthetase, where the conversion of dUMP to dTMP can be monitored by the change in UV absorbance. nih.gov The technique is also used to assess the stability of dTMP in solution under various conditions. ebi.ac.uk While straightforward, direct UV spectrophotometry can be limited by the interfering absorbance from other cellular components (like other nucleotides and proteins) that also absorb in the UV range. Therefore, this method is most effective with purified samples or in conjunction with separation techniques like high-performance liquid chromatography (HPLC), which can resolve dTMP from other UV-absorbing compounds before detection. oup.com

Fluorometric Detection

Fluorometric methods offer significantly higher sensitivity and specificity compared to spectrophotometry. These assays rely on molecules (fluorophores) that emit light after being excited by light of a specific wavelength.

A powerful strategy for creating a fluorometric assay for an enzyme is to use a substrate that becomes fluorescent upon enzymatic action. For enzymes involved in nucleic acid metabolism, a fluorogenic substrate such as 4-Methylumbelliferyl thymidine 5'-phosphate can be employed. ontosight.ai This compound consists of a thymidine monophosphate moiety linked to a non-fluorescent 4-methylumbelliferyl group. ontosight.ai When an appropriate enzyme, such as a phosphatase or phosphodiesterase, cleaves the phosphate bond, the highly fluorescent 4-methylumbelliferone (B1674119) is released. ontosight.ai The rate of fluorescence increase is directly proportional to the enzyme's activity. ontosight.ai This approach is adaptable for high-throughput screening of enzyme inhibitors.

Another fluorometric strategy involves using fluorescent dyes that specifically interact with nucleic acids or their components. For instance, propidium (B1200493) iodide exhibits enhanced fluorescence upon binding to double-stranded nucleic acids, a principle that can be adapted for various quantification purposes. nih.gov More targeted methods have been developed to detect specific nucleotide modifications. For example, specific fluorogenic reagents have been designed that react with oxidative lesions of thymidine, such as 5-formyl-2'-deoxyuridine, to produce a fluorescent signal. nih.gov These highly specific chemical probes enable the sensitive detection of DNA damage and repair processes involving thymidine derivatives.

Table 2: Comparison of Spectrophotometric and Fluorometric Detection Methods for this compound and Related Analytes

| Method | Principle | Analyte/Target | Key Parameters | Advantages | Limitations | Reference |

|---|---|---|---|---|---|---|

| UV Spectrophotometry | Intrinsic UV absorbance of the thymine base. | This compound (dTMP) | Absorbance Maximum (λmax): ~268 nm | Simple, direct, label-free. | Lower sensitivity, potential interference from other UV-absorbing molecules. | caymanchem.comosti.gov |

| Fluorometry (Fluorogenic Substrate) | Enzymatic cleavage of a non-fluorescent substrate to release a fluorescent product. | Enzymes acting on dTMP (e.g., phosphatases) | Excitation/Emission wavelengths of released fluorophore (e.g., 4-methylumbelliferone). | High sensitivity, continuous monitoring, suitable for HTS. | Requires synthesis of specific substrates, potential for inhibitor interference with the fluorophore. | ontosight.ai |

| Fluorometry (Intercalating Dye) | Fluorescence enhancement upon binding to nucleic acids. | DNA/Nucleic Acids | Dye-specific excitation/emission spectra. | High sensitivity for total nucleic acid quantification. | Low specificity for dTMP itself; measures larger structures. | nih.gov |

| Fluorometry (Fluorogenic Reagent) | Chemical reaction with a specific analyte to create a fluorescent product. | Modified nucleosides (e.g., 5-formyl-2'-deoxyuridine) | Reagent-specific excitation/emission spectra. | High specificity and sensitivity for target analyte. | Indirect detection, requires specific chemical probes. | nih.gov |

These advanced methodologies provide researchers with a versatile toolkit to investigate the complex roles of this compound in cellular metabolism, offering insights from broad kinetic analyses to the sensitive detection of specific molecular events.

Roles of 5 Thymidylic Acid in Molecular and Cellular Processes: Beyond Direct Dna Integration

Regulatory Roles of 5'-Thymidylic Acid in Metabolic Feedback Loops

Feedback inhibition is a fundamental principle of metabolic regulation, allowing a cell to efficiently manage its resources by having the end product of a pathway inhibit an early step. uniprot.orgasm.org The biosynthesis of dTMP is tightly controlled by such mechanisms to prevent wasteful overproduction and maintain a balanced pool of deoxynucleotides for DNA synthesis. ontosight.ai

High concentrations of dTMP serve as a feedback inhibitor for thymidylate synthase, the enzyme that directly catalyzes its formation from deoxyuridine monophosphate (dUMP). ontosight.aivirginia.edu This ensures that the cell does not produce dTMP when sufficient quantities are already present.

Furthermore, the ultimate product of the thymidine (B127349) salvage pathway, deoxythymidine triphosphate (dTTP), is a potent feedback inhibitor of thymidine kinase. pnas.orgplos.org Thymidine kinase is the enzyme that performs the first phosphorylation step, converting thymidine to dTMP. plos.orgpatsnap.com This inhibition by the final downstream product on an early, committed step in the pathway is a classic example of feedback regulation that effectively shuts down the salvage pathway when dTTP pools are replete. This network of feedback loops ensures a sensitive and rapid response to the fluctuating cellular demands for DNA precursors.

Participation in DNA Damage Response and Repair Mechanisms

A steady and balanced supply of deoxynucleotides is paramount for maintaining genomic integrity. The inhibition of thymidylate synthase, the enzyme responsible for de novo dTMP synthesis, leads to a depletion of dTMP and its derivative dTTP. wikipedia.org This creates an imbalance in the deoxynucleotide pools, which is a significant source of cellular stress and can directly cause DNA damage. wikipedia.org

This phenomenon, known as "thymineless death," has been observed in organisms from bacteria to eukaryotes and is characterized by the induction of DNA strand breaks. The cellular machinery for DNA repair requires all four deoxyribonucleotides to function correctly. A shortage of dTTP stalls the activity of DNA polymerases involved in repair synthesis, leaving gaps and breaks in the DNA structure. Therefore, the availability of dTMP is not only critical for replicative DNA synthesis but is also indispensable for the ongoing process of DNA repair that protects the cell from mutations and genomic instability. proteopedia.org

Allosteric Regulation of Related Enzyme Systems by this compound

The regulatory influence of the thymidylate lineage is most sophisticated at the level of allosteric regulation, where binding of an effector molecule to a site other than the active site modulates the enzyme's activity. The triphosphate form, dTTP, is a crucial allosteric effector that helps coordinate the entire process of deoxyribonucleotide synthesis.

Two key enzymes are prime targets of dTTP allostery:

Ribonucleotide Reductase (RNR): This enzyme catalyzes the conversion of all four ribonucleoside diphosphates (ADP, GDP, CDP, UDP) to their corresponding deoxy-forms, representing the rate-limiting step for DNA synthesis. wikipedia.orgbionity.com The activity of RNR is controlled by a complex interplay of allosteric effectors. dTTP binds to a "specificity site" on the enzyme, and this binding acts as a signal that the cell has a sufficient supply of pyrimidine (B1678525) deoxyribonucleotides. wikipedia.orgmdpi.com This binding event reconfigures the enzyme's active site to preferentially bind and reduce purine (B94841) ribonucleotides, specifically guanosine (B1672433) diphosphate (B83284) (GDP). bionity.com This cross-pathway regulation is a masterful mechanism for ensuring that the pools of all four dNTPs are kept in balance.

Deoxycytidylate (dCMP) Deaminase: This enzyme catalyzes the conversion of dCMP to dUMP, which is the direct precursor for dTMP synthesis by thymidylate synthase. researchgate.net The activity of dCMP deaminase is allosterically activated by deoxycytidine triphosphate (dCTP) and potently inhibited by dTTP. uniprot.orgnih.govnih.gov When dTTP levels are high, it binds to the allosteric site on dCMP deaminase, shutting down the production of its own precursor, dUMP. This prevents the futile synthesis of dUMP when the cell is already rich in thymine (B56734) nucleotides and helps divert cytidine (B196190) precursors toward dCTP synthesis.

The table below summarizes the key enzymes allosterically regulated by thymidylate derivatives.

| Enzyme | Effector | Type of Regulation | Consequence |

| Ribonucleotide Reductase | dTTP | Allosteric Effector (Specificity) | Increases affinity for GDP, promoting dGDP synthesis. wikipedia.orgbionity.com |

| Deoxycytidylate Deaminase | dTTP | Allosteric Inhibitor | Decreases production of dUMP, the precursor for dTMP. researchgate.netnih.gov |

| Thymidine Kinase | dTTP | Feedback Inhibitor | Decreases phosphorylation of thymidine to dTMP. pnas.orgplos.org |

Comparative Biochemical Studies of this compound Metabolism Across Organisms

While the core pathways of dTMP synthesis are broadly conserved, significant variations exist in the structure, function, and regulation of the involved enzymes across different domains of life and even between host and pathogen. These differences are of great interest for understanding microbial physiology and for the development of targeted antimicrobial therapies.

The fundamental processes of de novo synthesis via thymidylate synthase and salvage via thymidine kinase exist in both prokaryotes and eukaryotes. nih.gov However, the enzymes that carry out these reactions can have distinct regulatory properties. For example, dCMP deaminase, which is allosterically regulated by dTTP, is found in both humans and bacteriophages, indicating a conserved regulatory node. nih.govrcsb.org

A notable difference lies in the allosteric control of ribonucleotide reductase. While mammalian RNR is exquisitely sensitive to feedback inhibition by dTTP and dATP, some viral RNRs, such as that from Herpes Simplex Virus (HSV), lack the key allosteric regulatory sites. asm.org This makes the viral enzyme constitutively active and resistant to the host cell's normal feedback controls, ensuring a robust supply of dNTPs for rapid viral replication. This distinction highlights an evolutionary divergence that benefits the pathogen's life cycle.

The metabolic pathways of pathogens often contain unique features that can be exploited for therapeutic intervention. The enzymes of the thymidylate synthesis pathway are prominent examples.

Trypanosoma brucei : In this protozoan parasite, the cause of African sleeping sickness, thymidine kinase (TbTK) is essential for the parasite's viability and cell cycle progression. nih.gov Depletion of the enzyme leads to DNA damage and cell death, establishing it as a critical component of dTTP homeostasis and a potential drug target. nih.gov

Leishmania major : The thymidine kinase in this parasite (LmTK) exhibits distinct kinetic properties compared to the human enzyme. plos.org For instance, LmTK is inhibited by deoxyuridine triphosphate (dUTP), a feature not seen in human TK. This difference in substrate and inhibitor specificity provides a potential therapeutic window for designing drugs that selectively target the parasite's enzyme. plos.org

Murine Cytomegalovirus (MCMV) : This virus provides another example of altered regulation. Upon infecting a host cell, MCMV induces a ribonucleotide reductase activity that is resistant to the allosteric inhibition by dTTP that would normally control the host cell's enzyme. asm.org This allows the virus to maintain a high rate of dNTP synthesis for its own replication, even in the presence of high dTTP concentrations that would shut down the host's DNA synthesis machinery.

These specialized metabolic adaptations underscore the evolutionary pressures on pathogens to secure the building blocks for replication, often by circumventing or overriding the host's regulatory networks.

Future Directions and Emerging Research Avenues in 5 Thymidylic Acid Biochemistry

Development of Novel Tools for In Situ Analysis of 5'-Thymidylic Acid Pools

A significant challenge in studying dTMP metabolism has been the accurate and real-time measurement of its intracellular concentration. Traditional methods often require large numbers of cells and lack the spatiotemporal resolution needed to capture the dynamic changes in dTMP pools during processes like cell division or in response to DNA damage. To address this, research is focused on creating new tools for in situ analysis.

Recent advancements include the development of sensitive, non-radioactive assays. For instance, a liquid chromatography-mass spectrometry (LC-MS)-based method has been established for directly and specifically measuring dTMP as a product of thymidylate synthase (TS) activity in cell homogenates. nih.gov This method offers high specificity and has been used to determine TS activity by quantifying the dTMP produced. nih.gov

Another promising approach is the development of fluorescence-based assays. One such assay quantifies cellular deoxyribonucleoside triphosphates (dNTPs) using a 96-well format and a standard real-time PCR thermocycler. oup.com This technique relies on the principle that the incorporation of a limiting dNTP is necessary for primer extension and subsequent hydrolysis of a fluorescent probe. oup.com While developed for dNTPs, the underlying principle could be adapted for the sensitive detection of dTMP pools. Real-time monitoring techniques, such as NMR spectroscopy, are also being explored to observe enzymatic reactions related to nucleotide metabolism, offering a dynamic view of substrate conversion. researchgate.net

These emerging tools will enable researchers to probe the subtle fluctuations in dTMP levels within single cells and subcellular compartments, providing unprecedented insights into the regulation of DNA synthesis and repair.

| Tool/Method | Principle | Application in dTMP Analysis | Reference |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Direct and specific measurement of the mass-to-charge ratio of dTMP. | Quantifying dTMP produced by thymidylate synthase activity in cell lysates. | nih.gov |

| Fluorescence-Based dNTP Assay | Primer extension and probe hydrolysis dependent on the concentration of a specific dNTP, leading to a fluorescent signal. | Potentially adaptable for quantifying dTMP pools in cell extracts. | oup.com |

| Real-Time NMR Spectroscopy | Monitors the chemical environment of atoms, allowing for the tracking of enzymatic reactions over time. | Observing the kinetics of enzymes involved in the dTMP synthesis pathway. | researchgate.net |

Systems Biology Approaches to Model Deoxyribonucleotide Metabolism

Mathematical models are being constructed to simulate dNTP metabolism and its dynamic control. nih.gov These models can incorporate various regulatory mechanisms, such as allosteric feedback inhibition of ribonucleotide reductase (RNR) by dNTPs, to predict how the system responds to perturbations. nih.govresearchgate.net For example, computational models have been used to explore the relationship between initial dNTP concentrations and the timely synthesis of DNA, particularly in rapidly dividing cells like those in early embryos. nih.gov

Furthermore, computational modeling of folate metabolism has provided insights into the regulation of purine (B94841) and thymidylate biosynthesis. oup.comscirp.org By creating in silico models of interconnected pathways, researchers can investigate factors that influence dTMP synthesis, such as the effects of multienzyme complex formation and substrate channeling. unitn.it These computational approaches allow for the rapid testing of hypotheses and can predict the systemic effects of genetic mutations or therapeutic interventions targeting dTMP synthesis. researchgate.netnih.gov The goal is to develop comprehensive computer models that accurately describe how nucleotide metabolism is controlled within the larger metabolic framework of a living cell. oup.com

Elucidation of Uncharted Enzymatic Activities Involving this compound

For decades, thymidylate synthase (ThyA) was considered the sole enzyme responsible for the de novo synthesis of dTMP. biorxiv.org However, recent discoveries have challenged this view and opened up new avenues of research. A key finding has been the identification and characterization of a novel, flavin-dependent thymidylate synthase called ThyX. nih.govresearchgate.net This enzyme is structurally and mechanistically distinct from ThyA and is found in many microbial species, including several human pathogens. nih.govnih.gov The discovery of ThyX provides a compelling example of convergent evolution, where different enzymes have evolved to catalyze the same essential reaction. researchgate.net

The existence of alternative enzymes for dTMP synthesis suggests that our understanding of this fundamental pathway is incomplete. Research is ongoing to uncover the specific roles and regulatory mechanisms of these novel enzymes. Furthermore, there is evidence that homologs of thymidylate synthase may participate in the biosynthesis of other molecules, such as nucleoside antibiotics and modified nucleotides in bacteriophages. biorxiv.org This raises the possibility that dTMP or its synthesizing enzymes could be involved in yet-undiscovered metabolic pathways or cellular processes. Future research will focus on identifying these uncharted enzymatic activities and understanding their physiological significance, which could reveal new functions for dTMP beyond its role as a DNA precursor.

| Enzyme Family | Key Characteristics | Organisms | Significance |

| ThyA | The "classical" thymidylate synthase; uses methylenetetrahydrofolate as both a carbon donor and a reductant. nih.gov | Found in most bacteria, archaea, and eukaryotes (as TYMS). nih.gov | Long-standing target for cancer chemotherapy. nih.gov |

| ThyX | Flavin-dependent thymidylate synthase; structurally and mechanistically distinct from ThyA. nih.govresearchgate.net | Found in about 30% of microbial genomes, including many pathogens, but absent in humans. nih.govnih.gov | Represents a promising target for novel antibiotics. nih.gov |

Bioengineering Applications of this compound Metabolic Pathways

The enzymes and pathways involved in this compound synthesis are becoming attractive targets for metabolic engineering and synthetic biology applications. By manipulating these pathways, researchers can reprogram cellular metabolism for various purposes, from producing valuable chemicals to developing novel therapeutic strategies.

One significant application is the microbial production of thymidine (B127349), a precursor for antiviral drugs like zidovudine (B1683550) (AZT). asm.org Metabolic engineering of bacteria such as Corynebacterium ammoniagenes and Escherichia coli has been undertaken to create strains that overproduce and accumulate thymidine. asm.orgjmb.or.kr This involves strategies such as introducing resistance to feedback inhibition by end products, deleting genes for thymidine-degrading enzymes like thymidine phosphorylase, and enhancing the activity of key biosynthetic enzymes. jmb.or.kr

Another innovative application lies in the field of cell therapy. By using CRISPR-Cas9 to genetically inactivate thymidylate synthase (TYMS), the enzyme responsible for de novo dTMP synthesis, researchers have created cells that are auxotrophic for thymidine. biorxiv.org These engineered cells can only proliferate when thymidine is supplied externally. biorxiv.org This creates a "safety switch," allowing for the controlled expansion of therapeutic cells during manufacturing and preventing uncontrolled proliferation after administration, thereby enhancing the safety of cell-based therapies. biorxiv.org These examples highlight the potential of harnessing the dTMP metabolic pathway for diverse bioengineering goals.

Q & A

Q. What analytical methods are recommended to confirm the structural integrity of 5'-Thymidylic acid in experimental preparations?

To verify structural integrity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (for nucleotide-specific proton and carbon signals) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity . For quantification in biological samples, reverse-phase HPLC with UV detection at 267 nm (λmax for thymine) or LC-MS/MS for enhanced sensitivity in complex matrices is recommended .

Q. How does this compound function in DNA biosynthesis, and what experimental approaches validate its role?

TMP serves as the monophosphate precursor for thymidine triphosphate (dTTP), essential for DNA replication. Its incorporation into DNA can be tracked using radiolabeled [³H]-TMP in polymerase assays or via fluorescent probes in primer extension experiments . Thymidylate synthase activity, which converts dUMP to dTMP, can be assayed spectrophotometrically by monitoring NADPH oxidation at 340 nm .

Advanced Research Questions

Q. How can researchers optimize the use of this compound primers (e.g., d(pT)₇) in automated DNA sequencing or PCR?

Primers like d(pT)₇ require strict control of annealing temperatures (typically 50–60°C for homopolymeric sequences) and Mg²⁺ concentration (1.5–2.5 mM) to minimize nonspecific binding. Terminal transferase-based labeling (e.g., with [γ-³²P]ATP) can enhance detection sensitivity in sequencing gels . For high-fidelity applications, PAGE purification of primers is critical to remove truncated sequences .

Q. What methodologies resolve discrepancies in thymidylate synthase activity assays under varying pH conditions?

Contradictory kinetic data (e.g., enzyme inhibition at pH <6.5) may arise from protonation of active-site residues. To address this, use stopped-flow kinetics with pH-stable buffers (e.g., HEPES or Tris) and compare results with crystallographic data on enzyme conformations. Redundancy checks via siRNA knockdown and rescue experiments can validate functional impacts .

Q. How can in vitro synthesis of this compound be optimized for studies requiring isotopically labeled analogs?

Enzymatic synthesis using thymidine kinase (ATP-dependent phosphorylation of thymidine) offers higher specificity than chemical phosphorylation. For ¹³C/¹⁵N-labeled TMP, use E. coli cultures fed with isotopically enriched media and purify via anion-exchange chromatography . Monitor degradation using stability-indicating assays (e.g., CE-LIF) during storage .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Follow OSHA guidelines for nucleotide handling: use nitrile gloves, closed systems for aerosol prevention, and neutralization with 10% sodium bicarbonate before disposal. For large-scale waste, incineration at >800°C with alkaline scrubbers is recommended to prevent toxic fumes .

Experimental Design & Data Analysis

Q. How should researchers design experiments to investigate TMP's role in mitochondrial DNA repair mechanisms?

Use CRISPR-edited cell lines lacking thymidine kinase 2 (TK2) to isolate mitochondrial dNTP pools. Quantify TMP via LC-MS/MS and correlate with mtDNA damage markers (e.g., 8-oxo-dG levels). Include controls with exogenous TMP supplementation (1–10 µM) to assess rescue effects .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of TMP analogs in cytotoxicity assays?

Fit data to sigmoidal dose-response curves (variable slope) using software like GraphPad Prism. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For IC₅₀ calculations, ensure replicates account for plate-to-plate variability (n ≥ 6) .

Ethical & Reproducibility Considerations

Q. How can researchers address batch-to-batch variability in commercial this compound reagents?

Require vendors to provide Certificates of Analysis (CoA) with HPLC purity >98% and endotoxin levels <0.1 EU/mg. Validate in-house via UV-Vis (A260/A280 ratio ~1.8) and spiked recovery experiments .

Q. What ethical frameworks apply when using TMP in synthetic biology applications involving genetically modified organisms?

Adhere to NIH Guidelines for Research Involving Recombinant DNA Molecules (Section III-D-4). For environmental release, conduct risk assessments under Cartagena Protocol standards and include kill-switch mechanisms in engineered constructs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.